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molecular formula C11H8BrNO2 B8367843 3-acetyl-8-bromoquinolin-4(1H)-one

3-acetyl-8-bromoquinolin-4(1H)-one

Cat. No. B8367843
M. Wt: 266.09 g/mol
InChI Key: BKQGVMZPMLEHIB-UHFFFAOYSA-N
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Patent
US09340556B2

Procedure details

To Dowtherm (20 ml) at apx 200° C. was added solid ethyl 2-(((2-bromophenyl)amino) methylene)-3-oxobutanoate (3 g, 9.61 mmol). The reaction was heated to 250° C. and stirred for 1 h. LCMS showed consumption of starting material and formation of desired product along with an unknown biproduct of lower mass. The reaction was allowed to cool to room temperature and was them poured into 150 mL of hexanes. The mixture was stirred for 15 min, then the precipitate was collected by filtration and dried to afford 3-acetyl-8-bromoquinolin-4(1H)-one (1.77 g, 6.65 mmol, 69.2% yield) as a light brown solid. LCMS: (M+H)+: 265.9.
Name
ethyl 2-(((2-bromophenyl)amino) methylene)-3-oxobutanoate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][CH:9]=[C:10]([C:16](=[O:18])[CH3:17])[C:11]([O:13]CC)=O>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[C:16]([C:10]1[C:11](=[O:13])[C:4]2[C:3](=[C:2]([Br:1])[CH:7]=[CH:6][CH:5]=2)[NH:8][CH:9]=1)(=[O:18])[CH3:17] |f:1.2|

Inputs

Step One
Name
ethyl 2-(((2-bromophenyl)amino) methylene)-3-oxobutanoate
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)NC=C(C(=O)OCC)C(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of starting material and formation of desired product along with an unknown biproduct of lower mass
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
poured into 150 mL of hexanes
STIRRING
Type
STIRRING
Details
The mixture was stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C1=CNC2=C(C=CC=C2C1=O)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.65 mmol
AMOUNT: MASS 1.77 g
YIELD: PERCENTYIELD 69.2%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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